[2-[(8R,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
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Overview
Description
16-Meprednisone acetate is a synthetic glucocorticoid, a class of corticosteroids that are used for their anti-inflammatory and immunosuppressive properties. It is a methylated derivative of prednisone and is known for its potent effects in reducing inflammation and modulating the immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-Meprednisone acetate involves the methylation of prednisone. One common method includes the hydrolysis of 16β-methylprednisone 21-acetate using aqueous alcoholic potassium bicarbonate . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the purity and yield of the final product.
Industrial Production Methods: Industrial production of 16-Meprednisone acetate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and efficacy of the compound. The use of advanced chromatographic techniques and spectroscopic methods is common to verify the purity and concentration of the final product .
Chemical Reactions Analysis
Types of Reactions: 16-Meprednisone acetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the steroid backbone.
Reduction: Used to alter the oxidation state of specific carbon atoms within the molecule.
Substitution: Commonly involves the replacement of functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
16-Meprednisone acetate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of chromatographic and spectroscopic methods.
Biology: Employed in studies investigating the cellular mechanisms of glucocorticoids.
Medicine: Utilized in preclinical studies to evaluate its efficacy and safety as an anti-inflammatory and immunosuppressive agent.
Industry: Applied in the formulation of pharmaceutical products designed to treat inflammatory and autoimmune conditions
Mechanism of Action
The mechanism of action of 16-Meprednisone acetate involves its interaction with the glucocorticoid receptor. Upon binding to the receptor, the compound modulates the expression of specific genes that regulate inflammatory and immune responses. This leads to a decrease in the production of pro-inflammatory cytokines and an increase in anti-inflammatory proteins .
Comparison with Similar Compounds
Prednisone: A precursor to 16-Meprednisone acetate, known for its anti-inflammatory properties.
Methylprednisolone: Another glucocorticoid with similar uses but different pharmacokinetic properties.
Comparison: 16-Meprednisone acetate is unique due to its methylation, which enhances its potency and duration of action compared to prednisone. Methylprednisolone, while similar, is often preferred for its availability in injectable forms, making it suitable for acute conditions .
Properties
Molecular Formula |
C24H32O5 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
[2-[(8R,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H32O5/c1-14-11-20-18-6-5-16-12-17(26)7-9-22(16,3)19(18)8-10-23(20,4)24(14,28)21(27)13-29-15(2)25/h7,9,12,14,18-20,28H,5-6,8,10-11,13H2,1-4H3/t14-,18+,19-,20-,22-,23-,24-/m0/s1 |
InChI Key |
IGYYPGYPIFEQCO-FTTYBDNHSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3CCC2(C1(C(=O)COC(=O)C)O)C)C |
Origin of Product |
United States |
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